molecular formula C22H35ClN2 B2728224 1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride CAS No. 1052077-14-1

1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2728224
CAS No.: 1052077-14-1
M. Wt: 362.99
InChI Key: IXHQQKLTFQXTON-UHFFFAOYSA-N
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Description

1-(2-Methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride is a benzoimidazole derivative featuring a 2-methylallyl group at the N1 position and a long undecyl chain (C11H23) at the C2 position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its synthesis typically involves alkylation of the benzoimidazole core under basic conditions, as seen in analogous compounds .

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-2-undecylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2.ClH/c1-4-5-6-7-8-9-10-11-12-17-22-23-20-15-13-14-16-21(20)24(22)18-19(2)3;/h13-16H,2,4-12,17-18H2,1,3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHQQKLTFQXTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NC2=CC=CC=C2N1CC(=C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzo[d]imidazole core. The introduction of the 2-methylallyl group can be achieved through alkylation reactions using suitable alkyl halides under basic conditions. The undecyl chain is then introduced via a similar alkylation process. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of efficient catalysts can be employed to enhance reaction rates and reduce production costs. The scalability of the process is crucial for industrial applications, and methods that minimize waste and energy consumption are preferred.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be carried out to replace halogen atoms with other functional groups using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Sodium azide, potassium cyanide, and polar aprotic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.

    Medicine: The compound’s potential therapeutic properties can be investigated for the development of new drugs. Its imidazole core is known for its antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug discovery.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The compound may also interact with nucleic acids, influencing gene expression and cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituent (N1) Substituent (C2) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-Methylallyl Undecyl (C11H23) C22H33ClN2 ~365.0 High lipophilicity, moderate solubility in DMSO
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole HCl 2-Ethoxyethyl Piperidin-4-yl C17H24ClN3O ~333.8 Enhanced solubility due to ether linkage
1-(Piperidin-3-yl)-1H-benzo[d]imidazole HCl Piperidin-3-yl H C12H16ClN3 ~237.7 Lower molecular weight, basic nitrogen for salt formation
4-(1-(2-Methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one HCl 2-Methylallyl Pyrrolidinone-o-tolyl C23H26ClN3O ~404.0 Increased steric bulk, potential for π-π interactions

Key Observations:

  • The undecyl chain in the target compound confers significant hydrophobicity, which may enhance membrane permeability compared to shorter-chain analogs like the ethoxyethyl derivative .
  • Piperidinyl substituents (e.g., in ) introduce basic nitrogen atoms, facilitating salt formation and altering pharmacokinetic profiles.
  • Aromatic substituents (e.g., o-tolyl in ) may improve binding affinity to hydrophobic protein pockets but reduce solubility.

Biological Activity

1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride is a synthetic compound belonging to the imidazole family, characterized by its unique structure that includes both a 2-methylallyl and an undecyl group. This compound is notable for its potential biological activities, which include interactions with enzymes and cellular processes, making it a subject of interest in biochemical research and drug development.

Chemical Structure

  • IUPAC Name : 1-(2-methylprop-2-enyl)-2-undecylbenzimidazole; hydrochloride
  • Molecular Formula : C22H34N2·ClH
  • CAS Number : 1052077-14-1

Synthesis

The synthesis of 1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride typically involves several steps:

  • Formation of the Benzo[d]imidazole Core : This is achieved through the condensation of o-phenylenediamine with an appropriate aldehyde.
  • Alkylation Reactions : The introduction of the 2-methylallyl group is done using suitable alkyl halides under basic conditions, followed by a similar process to add the undecyl chain.
  • Hydrochloride Formation : The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.

These synthetic routes allow for the exploration of new synthetic pathways and the development of novel materials.

The biological activity of 1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Interaction : The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function.
  • Influence on Nucleic Acids : The compound may interact with DNA or RNA, affecting gene expression and cellular processes.

Potential Therapeutic Applications

Research indicates that compounds within the imidazole family often exhibit significant biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against various pathogens.
  • Antifungal Properties : Investigated for use in treating fungal infections.
  • Anticancer Effects : Preliminary studies suggest potential in cancer therapy due to its ability to affect cell proliferation and apoptosis.

Enzyme Interaction Studies

A study conducted on the interaction of this compound with specific enzymes demonstrated that it could act as a probe to study enzyme kinetics. It was found to influence enzyme activity significantly, suggesting potential applications in drug discovery and biochemical assays.

Antimicrobial Activity Assessment

In vitro assays have shown that 1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate promising efficacy compared to standard antimicrobial agents.

Anticancer Research

Preliminary investigations into the anticancer properties revealed that this compound could induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The mechanism appears to involve modulation of apoptotic pathways, warranting further investigation into its therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1H-benzo[d]imidazoleBasic imidazole structureLimited biological activity
2-methyl-1H-benzo[d]imidazoleMethyl substitution at position 2Moderate antimicrobial effects
2-undecyl-1H-benzo[d]imidazoleUndecyl chain at position 2Antifungal properties
1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride Unique combination of substituentsEnhanced antimicrobial & anticancer activities

The unique combination of substituents in 1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride enhances its biological activity compared to simpler analogs, making it a promising candidate for further research and development.

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